Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: It can be reduced to form phosphorothioate sulfides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphorothioate oxides, phosphorothioate sulfides, and various substituted phosphorothioates .
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits the enzymes essential for the survival of pests .
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different substituents.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another organophosphorus compound with similar applications.
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl group, which imparts specific chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .
Properties
CAS No. |
38090-88-9 |
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Molecular Formula |
C9H17N2O4PS2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-ethoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H17N2O4PS2/c1-4-13-9-11-10-8(18-9)7-17-16(12,14-5-2)15-6-3/h4-7H2,1-3H3 |
InChI Key |
PESQNDIKVABNCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(S1)CSP(=O)(OCC)OCC |
Origin of Product |
United States |
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